molecular formula C25H27NO3 B8544439 Ethyl 4-({3-[4-(benzyloxy)phenyl]propyl}amino)benzoate CAS No. 61440-46-8

Ethyl 4-({3-[4-(benzyloxy)phenyl]propyl}amino)benzoate

Cat. No. B8544439
M. Wt: 389.5 g/mol
InChI Key: MSNHSRBIKKGATN-UHFFFAOYSA-N
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Patent
US04350822

Procedure details

A mixture of 12.8 g. of 3-[p-(benzyloxy)phenyl]propanol O-methanesulfonate (prepared as described in Example 43), 50 ml. of hexamethylphosphoramide and 16.5 g. of ethyl p-aminobenzoate is heated at 100°-105° C. for 17.5 hours. The mixture is chilled, diluted with 15 ml. of water, 30 ml. of ethanol and chilled. In order to filter, 100 ml. of ethanol-water (1:1) is added and the solid filtered and washed with ethanol-water (1:1) and with water to give tan crystals, m.p. 98°-107° C. Recrystallization from ethanol gives light tan crystals, m.p. 114°-116° C.
Name
3-[p-(benzyloxy)phenyl]propanol O-methanesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CS(O[CH2:6][CH2:7][CH2:8][C:9]1[CH:14]=[CH:13][C:12]([O:15][CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[CH:11][CH:10]=1)(=O)=O.CN(C)P(N(C)C)(N(C)C)=O.[NH2:34][C:35]1[CH:45]=[CH:44][C:38]([C:39]([O:41][CH2:42][CH3:43])=[O:40])=[CH:37][CH:36]=1.O>C(O)C>[CH2:16]([O:15][C:12]1[CH:13]=[CH:14][C:9]([CH2:8][CH2:7][CH2:6][NH:34][C:35]2[CH:36]=[CH:37][C:38]([C:39]([O:41][CH2:42][CH3:43])=[O:40])=[CH:44][CH:45]=2)=[CH:10][CH:11]=1)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1

Inputs

Step One
Name
3-[p-(benzyloxy)phenyl]propanol O-methanesulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)OCCCC1=CC=C(C=C1)OCC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(P(=O)(N(C)C)N(C)C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C(=O)OCC)C=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 12.8 g
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is chilled
ADDITION
Type
ADDITION
Details
diluted with 15 ml
FILTRATION
Type
FILTRATION
Details
In order to filter
ADDITION
Type
ADDITION
Details
of ethanol-water (1:1) is added
FILTRATION
Type
FILTRATION
Details
the solid filtered
WASH
Type
WASH
Details
washed with ethanol-water (1:1) and with water
CUSTOM
Type
CUSTOM
Details
to give tan crystals, m.p. 98°-107° C
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethanol
CUSTOM
Type
CUSTOM
Details
gives light tan crystals, m.p. 114°-116° C.

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)CCCNC1=CC=C(C(=O)OCC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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